molecular formula C15H21NO2 B2538947 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde CAS No. 917561-88-7

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Cat. No.: B2538947
CAS No.: 917561-88-7
M. Wt: 247.338
InChI Key: MPNNQGFQYNPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a water-soluble aldehyde important as an intermediate for small molecule anticancer drugs. A high yield synthetic method has been established, optimizing its production through acetal reaction, nucleophilic reaction, and hydrolysis reaction, achieving a total yield of up to 68.9%. This compound serves as a key intermediate in the synthesis of anticancer agents targeting breast cancer, lymphoma, and colon cancer. The enhanced synthesis approach enables the development of derivatives as small molecule inhibitors, playing a significant role in anticancer drug research (Zhang, Cao, Xu, & Wang, 2018).

Electrocatalytic Activity and Polymerization

The compound's structure has been utilized in the study of electrochemical polymerization and its electrocatalytic activity. For example, poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) electrode, prepared through electrochemical polymerization, exhibits high electrocatalytic activity for benzyl alcohol oxidation. This illustrates the potential of derivatives in electrochemical applications, highlighting its role in developing new materials with high electrocatalytic efficiency (Lu et al., 2014).

Catalytic and Synthetic Chemistry

The versatility of this compound extends into catalytic chemistry and the synthesis of novel compounds. For instance, its derivatives have been used as novel ligands for the enantioselective alkylation of benzaldehyde, showcasing their potential in asymmetric synthesis and catalysis. This application is crucial for the development of chiral molecules with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Gonsalves et al., 2003).

Molecular Packing and Optical Properties

The compound's derivatives also play a role in materials science, particularly in the study of molecular packing and optical properties. For example, polymorphs of related compounds have been synthesized and characterized, providing insights into the effects of molecular conformation on solid-state properties. These studies contribute to the understanding of material behaviors and can lead to the development of novel materials with tailored optical properties (Percino et al., 2014).

Properties

IUPAC Name

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNNQGFQYNPFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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